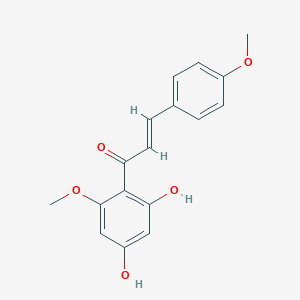

2',4'-Dihydroxy-4,6'-dimethoxychalcone

説明

2',4'-Dihydroxy-4,6'-dimethoxychalcone is a natural product found in Goniothalamus gardneri and Vitex tripinnata with data available.

作用機序

Target of Action

4-O-Methylhelichrysetin, also known as 2’,4’-Dihydroxy-4,6’-dimethoxychalcone or (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, is a natural product It’s known that many natural products like this compound interact with multiple targets, contributing to their biological activities .

Mode of Action

It’s known that the compound has certain pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . It’s also suggested to have potential antidiabetic and antitumor effects

Biochemical Pathways

Given its reported biological activities, it can be inferred that the compound may influence pathways related to oxidative stress, inflammation, microbial growth, glucose metabolism, and cell proliferation .

Pharmacokinetics

It’s generally known that the adme properties of a compound are strongly influenced by its physicochemical parameters . These properties play a crucial role in determining the bioavailability of the compound.

Result of Action

Its antimicrobial activity suggests it may interfere with the growth and proliferation of microbes at the cellular level .

Action Environment

Factors such as ph, temperature, and presence of other compounds can generally influence the stability and activity of a compound .

生化学分析

Biochemical Properties

It is known that it has antioxidant, anti-inflammatory, and antibacterial properties

Cellular Effects

The cellular effects of 2’,4’-Dihydroxy-4,6’-dimethoxychalcone have been studied in the context of breast cancer cells . This compound demonstrated a selective inhibition of breast cancer cell proliferation and triggered autophagy and intrinsic apoptosis . It induced cell cycle arrest in the G0/G1 phase and altered mitochondrial outer membrane potential .

Molecular Mechanism

It is known to induce cell cycle arrest in the G0/G1 phase and alter mitochondrial outer membrane potential, leading to autophagy and intrinsic apoptosis in breast cancer cells .

Temporal Effects in Laboratory Settings

It is known that it has a certain degree of stability and can be stored for a long time under certain conditions .

生物活性

2',4'-Dihydroxy-4,6'-dimethoxychalcone (2',4'-DHMDCh) is a naturally occurring compound belonging to the chalcone class of flavonoids. This compound has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity of 2',4'-DHMDCh, supported by data tables and relevant research findings.

- Molecular Formula : C17H18O5

- Molecular Weight : 302.32 g/mol

- Structural Features : Contains two hydroxyl groups and two methoxy groups on the aromatic rings.

1. Anticancer Properties

Research indicates that 2',4'-DHMDCh exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells, particularly breast cancer cells, through several mechanisms:

- Induction of Autophagy : The compound activates autophagic pathways, which are crucial for cell survival and death regulation.

- Cell Cycle Arrest : It causes cell cycle arrest in the G0/G1 phase, inhibiting cancer cell proliferation.

- Mitochondrial Dysfunction : Alters mitochondrial membrane potential leading to apoptosis.

Table 1: Anticancer Effects of 2',4'-DHMDCh

| Study | Cell Type | Mechanism | IC50 (µM) |

|---|---|---|---|

| Breast Cancer Cells | Induces apoptosis via mitochondrial pathways | 25 | |

| Various Cancer Lines | Inhibits cell viability and induces autophagy | 40 |

2. Anti-inflammatory Effects

2',4'-DHMDCh has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes:

- Inhibition of COX-2 and iNOS : The compound significantly reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS) in RAW264.7 macrophages exposed to lipopolysaccharides (LPS).

- Reduction of NF-κB Activation : It inhibits the nuclear translocation of NF-κB, a key regulator of inflammation .

Table 2: Anti-inflammatory Effects of 2',4'-DHMDCh

| Study | Cell Type | Inflammatory Marker | Reduction (%) at 20 µM |

|---|---|---|---|

| RAW264.7 Macrophages | COX-2 | 10.8 | |

| RAW264.7 Macrophages | iNOS | 83.15 |

3. Antioxidant Activity

The compound activates the Nrf2 pathway, leading to enhanced expression of antioxidant genes:

- Oxidative Stress Protection : By activating Nrf2, 2',4'-DHMDCh promotes cellular defense mechanisms against oxidative stress.

- Stability Over Time : Long-term studies indicate that the compound maintains its protective effects against oxidative stress in both in vitro and in vivo models.

The biological activities of 2',4'-DHMDCh can be attributed to its interaction with various molecular targets:

- Nrf2 Activation : Binds to Nrf2, promoting its translocation to the nucleus where it activates antioxidant response elements (ARE).

- Enzyme Interaction : Inhibits enzymes involved in inflammatory processes and cellular signaling pathways.

Case Studies

Several studies have explored the therapeutic potential of 2',4'-DHMDCh:

-

Breast Cancer Study :

- In vitro experiments showed that treatment with 2',4'-DHMDCh resulted in significant apoptosis in breast cancer cells through mitochondrial pathways.

- The study reported an IC50 value indicating effective concentration levels for inducing cell death.

-

Inflammation Study :

- A study on RAW264.7 macrophages demonstrated that administration of 2',4'-DHMDCh reduced inflammatory markers significantly compared to control groups treated with LPS alone.

科学的研究の応用

Anticancer Applications

Mechanism of Action

Recent studies have demonstrated that DDC exhibits significant anticancer properties. A notable research article highlighted its ability to inhibit breast cancer cell growth through mechanisms involving autophagy and mitochondrial apoptosis. The compound was isolated from Chromolaena tacotana and showed cytotoxicity at concentrations ranging from 5 to 80 µg/mL, with an IC50 value of approximately 52.5 µM for specific cancer cell lines .

Case Study: Breast Cancer

In vitro experiments revealed that DDC treatment led to cell cycle arrest in breast cancer cells, specifically in the G0/G1 and G2/M phases. This was assessed using flow cytometry techniques, which indicated a significant reduction in cell viability upon exposure to DDC .

Antioxidant Properties

Nrf2-ARE Pathway Activation

DDC has been identified as a novel activator of the Nrf2-antioxidant response element (ARE) pathway, which is crucial for cellular defense against oxidative stress. In studies involving PC12 cells, DDC demonstrated cytoprotective effects against oxidative damage by enhancing the expression of antioxidant enzymes .

Case Study: Contact Dermatitis

In vivo studies on chronic contact hypersensitivity (cCHS) model mice showed that DDC administration reduced auricular thickness and scratching events associated with allergic dermatitis. This effect was attributed to the upregulation of antioxidative enzymes through Nrf2 pathway activation .

Anti-inflammatory Effects

Mechanism and Efficacy

The anti-inflammatory potential of DDC is evidenced by its ability to modulate inflammatory responses in various models. It has been shown to exert protective effects against inflammation-induced damage, making it a candidate for therapeutic applications in inflammatory diseases .

Other Notable Applications

Pharmaceutical Industry

DDC is being explored for its potential use in pharmaceuticals due to its minimal toxicity and significant biological activities. It is considered a promising candidate for developing therapeutic agents targeting oxidative stress-related conditions and inflammatory disorders .

Summary Table of Applications

特性

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-10,18,20H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROJPKUFDFWHAO-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-inflammatory effects of 2',4'-dihydroxy-4,6'-dimethoxychalcone?

A1: Research suggests that this compound demonstrates inhibitory effects on pro-inflammatory pathways in human neutrophils []. Specifically, it has shown significant inhibition of both interleukin-8 (IL-8) release and tumor necrosis factor alpha (TNF-α) production. These findings highlight its potential as an anti-inflammatory agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Q2: In which plant species has this compound been identified?

A2: this compound has been isolated and identified in several plant species. These include:

- Melodorum fruticosum: This plant, traditionally used for medicinal purposes, yielded this compound as one of its active constituents [].

- Goniothalamus gardneri: This species from the Annonaceae family also contains this compound [].

- Ellipeia cuneifolia: This plant, known for its diverse chemical constituents, also features this compound [].

Q3: Beyond anti-inflammatory activity, are there other potential bioactivities associated with this compound?

A3: While anti-inflammatory effects are a key focus, this compound also demonstrates antibacterial activity []. This suggests a broader potential for this compound in various therapeutic applications. Further research is needed to explore these properties in detail.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。